molecular formula C21H21NO5 B11005554 N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine

N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine

Cat. No.: B11005554
M. Wt: 367.4 g/mol
InChI Key: LNQHLDWJEICHGF-KRWDZBQOSA-N
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Description

N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine is a synthetic compound derived from the fusion of a coumarin derivative and an amino acid, phenylalanine. Coumarins are a class of organic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The incorporation of phenylalanine, an essential amino acid, enhances the compound’s potential for biological interactions and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine typically involves the condensation of 7-hydroxy-3,4-dimethylcoumarin with a phenylalanine derivative. One common method is the Knoevenagel condensation, where 7-hydroxy-3,4-dimethylcoumarin is reacted with an aldehyde derivative of phenylalanine in the presence of a base such as piperidine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to the coumarin moiety.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell proliferation and survival . The phenylalanine moiety may enhance the compound’s ability to be transported into cells and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine is unique due to the combination of the coumarin and phenylalanine moieties, which enhances its biological activity and potential therapeutic applications. The presence of the phenylalanine moiety may also improve the compound’s solubility and bioavailability compared to other coumarin derivatives .

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(2S)-2-[(7-hydroxy-3,4-dimethyl-2-oxochromen-8-yl)methylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H21NO5/c1-12-13(2)21(26)27-19-15(12)8-9-18(23)16(19)11-22-17(20(24)25)10-14-6-4-3-5-7-14/h3-9,17,22-23H,10-11H2,1-2H3,(H,24,25)/t17-/m0/s1

InChI Key

LNQHLDWJEICHGF-KRWDZBQOSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN[C@@H](CC3=CC=CC=C3)C(=O)O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CNC(CC3=CC=CC=C3)C(=O)O)O)C

Origin of Product

United States

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